3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione
Description
The compound 3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two distinct substituents:
- A 2-phenylethyl group at the 1-position of the pyrrolidine-dione core.
- A [2-(4-methoxyphenyl)ethyl]amino group at the 3-position.
Pyrrolidine-2,5-dione derivatives are widely studied for their bioactivity, including anticonvulsant and enzyme inhibitory properties .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-18-9-7-17(8-10-18)11-13-22-19-15-20(24)23(21(19)25)14-12-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZSUYLYMSVNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386179 | |
| Record name | 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-16-4 | |
| Record name | 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenethylamine with a suitable pyrrolidine-2,5-dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The table below compares the target compound with three analogues, highlighting structural differences and molecular properties:
Target Compound
- The para-methoxy group may enhance tyrosinase inhibition or anticonvulsant activity compared to the meta-methoxy analogue in .
Analogues
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione : Exhibits anticonvulsant activity, though the meta-methoxy configuration may reduce electronic effects compared to para-substituted derivatives .
3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione: The 4-methylphenyl group could sterically hinder interactions with enzymes, altering selectivity compared to the target compound .
Research Findings and Implications
Substituent Position Effects
Pharmacokinetic Considerations
- The 2-phenylethyl group in the target compound may enhance solubility in lipid membranes compared to the 4-methylphenylmethyl group in , which is more rigid.
Biological Activity
The compound 3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N2O3
- Molecular Weight : 342.44 g/mol
The presence of the methoxy group and the pyrrolidine ring contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Mechanism of Action : Induction of apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.
- Case Study : A derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Studies have reported:
- Inhibition of COX Enzymes : The compound exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- IC50 Values : Preliminary results indicated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
Neuroprotective Properties
Neuroprotective effects have been observed in related compounds, leading to investigations into this compound's potential in neurological disorders:
- Mechanism : Inhibition of neuroinflammatory pathways and protection against oxidative stress.
- Research Findings : Studies have shown significant protection against neuronal cell death in vitro .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrolidine derivatives.
Synthesis Steps
- Formation of Pyrrolidine Ring : Utilizing cyclization reactions involving appropriate amines and carbonyl compounds.
- Functionalization : Introduction of the methoxyphenyl and phenylethyl groups through nucleophilic substitution reactions.
Structure-Activity Relationship
The presence of specific functional groups significantly influences biological activity:
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Pyrrolidine Ring : Contributes to receptor binding affinity.
Data Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of substituted anilines with maleic anhydride derivatives. Key steps include:
- Reaction of 4-methoxyphenylethylamine with maleic anhydride in acetic acid under reflux (4–24 hours) to form the pyrrolidine-2,5-dione core .
- Substitution : Introduction of the 2-phenylethyl group via nucleophilic substitution or coupling reactions.
- Optimization : Yield improvements (e.g., 60–75%) are achieved using catalysts like p-toluenesulfonic acid (PTSA) and solvents such as toluene or DMF. Temperature control (80–100°C) minimizes side reactions like oxidation .
- Characterization : Confirm purity via HPLC (>95%) and structural validation using NMR (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using calibration curves .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., >150°C) .
- Statistical Tools : Apply factorial design (e.g., 2³ factorial matrix) to analyze interactions between pH, temperature, and time .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .
- Cytotoxicity Control : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition studies?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity. For example, fluorophenyl derivatives show improved selectivity for PI3Kδ .
- Scaffold Flexibility : Introduce sp³-hybridized carbons (e.g., cyclopropyl) to reduce conformational rigidity and enhance binding pocket compatibility .
- Validation : Co-crystallization with target kinases (e.g., PDB deposition) or molecular docking studies (AutoDock Vina) .
Q. What computational strategies are effective in predicting metabolite formation and toxicity?
- In Silico Tools :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify Phase I/II metabolites (e.g., N-dealkylation or glucuronidation) .
- Toxicity Screening : Apply QSAR models for hepatotoxicity (e.g., ProTox-II) and cardiotoxicity (hERG inhibition via SwissADME) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Compound Purity : Re-evaluate batches via LC-MS; impurities >2% can skew IC₅₀ values .
- Cell Line Authenticity : Authenticate cell lines using STR profiling to rule out misidentification .
- Meta-Analysis : Use hierarchical clustering (e.g., ClustVis) to identify outlier datasets .
Methodological Challenges
Q. What strategies improve yield in multi-step syntheses of pyrrolidine-2,5-dione derivatives?
- Process Optimization :
- Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., from 24 hours to 2 hours) and improve reproducibility .
- Catalyst Screening : Test alternatives to PTSA (e.g., Bi(OTf)₃) for greener synthesis .
- Byproduct Management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted amines .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
